molecular formula C25H21N7O2S2 B2805551 N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide CAS No. 393873-81-9

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

Cat. No. B2805551
CAS RN: 393873-81-9
M. Wt: 515.61
InChI Key: ZOGRBWWROZOQPA-UHFFFAOYSA-N
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Description

The compound “N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a 5-methyl-1,3,4-thiadiazol-2-yl group, a 1,2,4-triazol-3-yl group, and a naphthalene-1-carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 5-methyl-1,3,4-thiadiazol-2-yl group could be introduced using a compound like 5-Methyl-1,3,4-thiadiazole-2-thiol . The 1,2,4-triazol-3-yl group could be introduced using a compound like 1H-1,2,4-Triazole-3-thiol . The exact synthesis process would depend on the specific reactions used and the order in which the groups are introduced .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The 5-methyl-1,3,4-thiadiazol-2-yl group, for example, is a five-membered ring with two nitrogen atoms, one sulfur atom, and one carbon atom . The 1,2,4-triazol-3-yl group is another five-membered ring, this time with three nitrogen atoms and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups, there are likely many possible reactions. For example, the thiadiazole group could potentially undergo reactions involving the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiadiazole and triazole rings could potentially affect its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, compounds containing a 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities, such as anticancer, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and how it is used. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future directions for research involving this compound could be quite varied, given the wide range of activities exhibited by compounds containing a 1,3,4-thiadiazole moiety . Potential areas of interest could include further exploration of its biological activities, development of new synthesis methods, or investigation of its physical and chemical properties .

properties

IUPAC Name

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O2S2/c1-16-28-30-24(36-16)27-22(33)15-35-25-31-29-21(32(25)18-10-3-2-4-11-18)14-26-23(34)20-13-7-9-17-8-5-6-12-19(17)20/h2-13H,14-15H2,1H3,(H,26,34)(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGRBWWROZOQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide

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